![molecular formula C15H15N3O4S B11173313 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide](/img/structure/B11173313.png)
4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide
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Overview
Description
4-(4-Acetamidobenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetamidobenzenesulfonamido)benzamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with aqueous ammonia at temperatures not exceeding 30°C . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of 4-(4-acetamidobenzenesulfonamido)benzamide can be scaled up using similar synthetic routes. The use of advanced techniques such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidobenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Substitution: Various reagents such as azides and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Substitution: Derivatives with different functional groups, such as azides.
Scientific Research Applications
4-(4-Acetamidobenzenesulfonamido)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-acetamidobenzenesulfonamido)benzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting these enzymes, the compound can exert its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonamide: A metabolite of asulam and sulfanilamide, known for its inhibitory effects on carbonic anhydrase enzymes.
Benzamidine: Used to treat painful and inflammatory conditions of the oral cavity.
Uniqueness
4-(4-Acetamidobenzenesulfonamido)benzamide is unique due to its dual functional groups (acetamido and sulfonamido) attached to the benzene ring. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Biological Activity
4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide, a compound with significant potential in medicinal chemistry, exhibits diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The molecular formula of this compound is C18H16N4O4S2. Its structure features an acetylamino group linked to a phenyl ring, which is further connected to a sulfonamide moiety. This specific arrangement is crucial for its biological interactions.
The compound primarily functions through enzyme inhibition and receptor binding. Its mechanism includes:
- Enzyme Inhibition : It has been shown to inhibit histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. This inhibition leads to increased histone acetylation, thereby modulating gene expression related to inflammation and cancer progression .
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Derivatives of this compound have demonstrated the ability to inhibit DPP-IV, which is significant in managing blood sugar levels in diabetes mellitus.
1. Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Notable findings include:
- Induction of Apoptosis : In vitro studies show that the compound can induce apoptosis in various cancer cell lines, including melanoma and chronic myeloid leukemia cells. The modulation of survival pathways is a key factor in its efficacy .
- Cell Viability Reduction : A summary of studies shows decreased viability across multiple cancer types, as detailed in the following table:
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Melanoma | 15 | HDAC inhibition leading to apoptosis |
Chronic Myeloid Leukemia | 20 | Modulation of cell survival pathways |
Non-Small Cell Lung Cancer | 25 | Induction of cell cycle arrest |
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: HDAC Inhibition in Cancer Therapy
A study published in Cancer Research investigated the effects of this compound on various cancer cell lines. The results indicated that treatment led to a significant reduction in tumor growth in xenograft models, highlighting its potential as a therapeutic agent against solid tumors.
Case Study 2: DPP-IV Inhibition and Diabetes Management
Another study focused on the compound's role as a DPP-IV inhibitor demonstrated that it effectively lowered blood glucose levels in diabetic rat models. The findings suggest its potential application in diabetes management through enhanced insulin sensitivity .
Properties
Molecular Formula |
C15H15N3O4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[(4-acetamidophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C15H15N3O4S/c1-10(19)17-12-6-8-14(9-7-12)23(21,22)18-13-4-2-11(3-5-13)15(16)20/h2-9,18H,1H3,(H2,16,20)(H,17,19) |
InChI Key |
PAVMVENJENUYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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